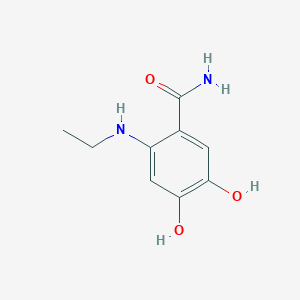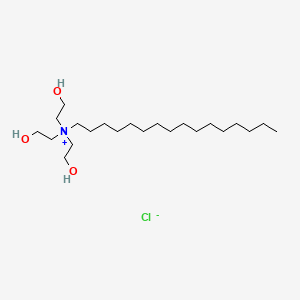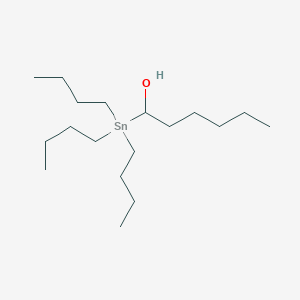![molecular formula C17H18N2O4S B14284589 [1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]- CAS No. 156972-85-9](/img/structure/B14284589.png)
[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- may have potential as a pharmaceutical agent due to its structural features. It could be explored for its activity against various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biphenyl derivatives with different functional groups, such as:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
What sets [1,1’-Biphenyl]-2-sulfonamide, 4’-formyl-N-[(propylamino)carbonyl]- apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from organic synthesis to potential pharmaceutical development .
Propiedades
Número CAS |
156972-85-9 |
|---|---|
Fórmula molecular |
C17H18N2O4S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-[2-(4-formylphenyl)phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C17H18N2O4S/c1-2-11-18-17(21)19-24(22,23)16-6-4-3-5-15(16)14-9-7-13(12-20)8-10-14/h3-10,12H,2,11H2,1H3,(H2,18,19,21) |
Clave InChI |
JVLRICGXMFJIRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


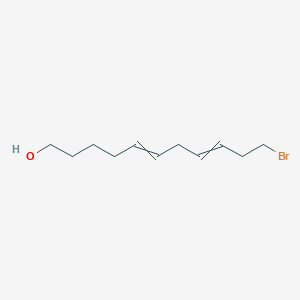
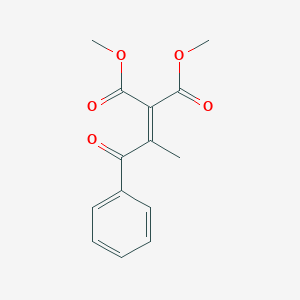
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
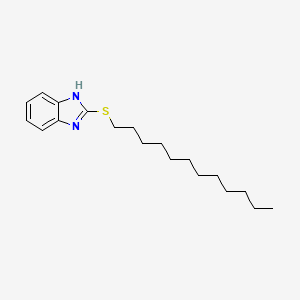

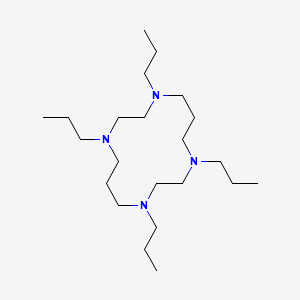
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
